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molecular formula C16H8N6 B8337990 5,6-Di(2-pyridyl)pyrazine-2,3-dicarbonitrile

5,6-Di(2-pyridyl)pyrazine-2,3-dicarbonitrile

Cat. No. B8337990
M. Wt: 284.27 g/mol
InChI Key: WGSBXSBPVUTUKB-UHFFFAOYSA-N
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Patent
US05874587

Procedure details

Into a 250 mL round bottomed flask are placed, 2,2'-pyridil (8.48 g, 40 mmol), diaminomaleonitrile (4.32 g, 40 mmol) and 125 mL of ethanol. The flask is fitted with a magnetic stirrer and a condenser, and refluxed for 30 minutes. The mixture is allowed to cool, and 10 mL of water is added. Filtration yielded 8.9 g of crude product as a beige solid. The solid is boiled in benzene (400 mL) and filtered hot. The red filtrate is discarded giving 5.2 g of the title compound as a pale beige solid.
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([C:7]([C:9]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)=O)[N:4]=[CH:3][CH:2]=1.[NH2:17]/[C:18](/[C:23]#[N:24])=[C:19](\[NH2:22])/[C:20]#[N:21].C(O)C.O>C1C=CC=CC=1>[N:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[C:7]1[N:17]=[C:18]([C:23]#[N:24])[C:19]([C:20]#[N:21])=[N:22][C:9]=1[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
8.48 g
Type
reactant
Smiles
C1=CC=NC(=C1)C(=O)C(=O)C2=CC=CC=N2
Step Two
Name
Quantity
4.32 g
Type
reactant
Smiles
N/C(=C(/C#N)\N)/C#N
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round bottomed flask are placed
CUSTOM
Type
CUSTOM
Details
The flask is fitted with a magnetic stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
yielded 8.9 g of crude product as a beige solid
FILTRATION
Type
FILTRATION
Details
filtered hot

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1N=C(C(=NC1C1=NC=CC=C1)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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